molecular formula C11H21NO4S B106828 trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid CAS No. 342578-12-5

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid

Cat. No.: B106828
CAS No.: 342578-12-5
M. Wt: 263.36 g/mol
InChI Key: YGQHGJMTFCIGEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new organic compounds and materials .

Biology and Medicine: The compound is studied for its potential biological activities and therapeutic applications. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .

Mechanism of Action

The mechanism of action of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The cyclohexanecarboxylic acid moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • trans-4-(1,1-Dimethylethylsulfonamido)cyclohexane-1-carboxylic acid
  • tert-Butylsulfonamide
  • Cyclohexanecarboxylic acid derivatives

Uniqueness: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is unique due to its specific combination of a sulfonamide group and a cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHGJMTFCIGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474286
Record name 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342578-12-5
Record name 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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